molecular formula C23H31N3O4 B2656731 1-[4-[4-[2-(3,5-Dimethylphenoxy)acetyl]piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one CAS No. 2361875-49-0

1-[4-[4-[2-(3,5-Dimethylphenoxy)acetyl]piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one

Cat. No. B2656731
CAS RN: 2361875-49-0
M. Wt: 413.518
InChI Key: NGSCXBYQTIFPSD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One notable approach is the catalytic protodeboronation of pinacol boronic esters . This method utilizes a radical approach to selectively remove the boron atom from pinacol boronic esters, leading to the formation of the desired compound. The protocol involves a Matteson–CH₂–homologation step, enabling the formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

The molecular structure of 1-[4-[4-[2-(3,5-Dimethylphenoxy)acetyl]piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one consists of a piperidine ring, a piperidinone ring, and an enone moiety. The presence of the acetyl group and the piperazine ring contributes to its unique properties .


Chemical Reactions Analysis

This compound can participate in various chemical reactions due to its functional groups. For instance, it may undergo nucleophilic additions, cyclizations, or transformations involving the enone moiety. Further studies are needed to explore its reactivity in detail .

properties

IUPAC Name

1-[4-[4-[2-(3,5-dimethylphenoxy)acetyl]piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O4/c1-4-21(27)24-7-5-19(6-8-24)23(29)26-11-9-25(10-12-26)22(28)16-30-20-14-17(2)13-18(3)15-20/h4,13-15,19H,1,5-12,16H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSCXBYQTIFPSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)N2CCN(CC2)C(=O)C3CCN(CC3)C(=O)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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